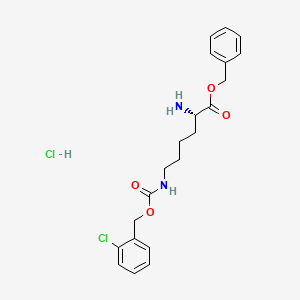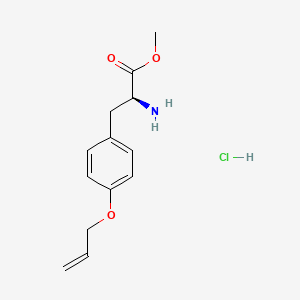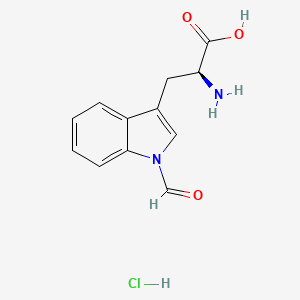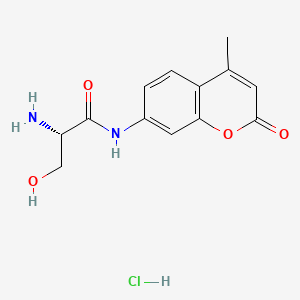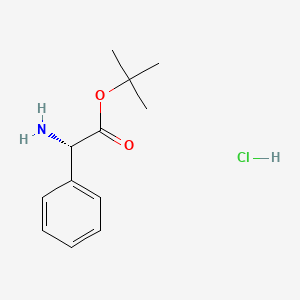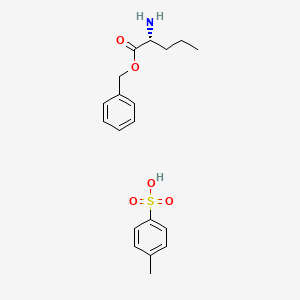
D-2-Aminopentansäure-benzylester-4-toluolsulfonat-Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt, also known as D-Nva-OBzl TosOH, is a chemical compound with the molecular formula C19H25NO5S . It is used for research purposes.
Synthesis Analysis
The synthesis of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt and similar compounds has been reported in the literature . The process involves the treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in cyclohexane, which acts as a water azeotroping solvent. The tosylate salt is then precipitated using ethyl acetate .Molecular Structure Analysis
The molecular structure of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is represented by the formula C19H25NO5S. The molecular weight of the compound is 379.48.Physical and Chemical Properties Analysis
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt appears as a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen
Proteinmanipulation
D-2-Aminopentansäure-benzylester-4-toluolsulfonat-Salz kann für verschiedene Proteinmanipulationen mit genetisch kodiertem Glutaminsäure-benzylester verwendet werden {svg_1}. Dies beinhaltet ortsspezifische Proteinmodifikationen, N-terminale Pyroglutamatisierung, das Käfigen von Glu im aktiven Zentrum eines toxischen Proteins und die Ausstattung von Proteinen mit Metallchelatoren wie Hydroxamsäure und vielseitigen reaktiven Handgriffen wie Acylhydrazid {svg_2}.
Genetische Code-Expansion (GCE)
Diese Verbindung kann in Strategien zur genetischen Code-Expansion (GCE) verwendet werden, die es ermöglichen, strukturell und funktionell unterschiedliche nicht-kanonische Aminosäuren (ncAAs) an spezifische Stellen eines Proteins einzubauen {svg_3}.
Epigenetische Markierungserzeugung
Die Verbindung kann verwendet werden, um über den abgeleiteten Acylhydrazid-Griff neuartige epigenetische Markierungen auf Histonen zu erzeugen {svg_4}.
Proteinfunktionalisierung
This compound kann verwendet werden, um Proteine mit photophysikalischen Sonden und bioorthogonalen Griffen zu funktionalisieren {svg_5}.
Peptidsynthese
Die Verbindung kann in der Peptidsynthese verwendet werden, wobei der Schutz und die anschließende Entschützung von Aminosäurefunktionsgruppen eine Schlüsselrolle spielen {svg_6}.
Regioselektive Bindungsbildung
Diese Verbindung kann in der regioselektiven Bindungsbildung in der organischen Synthese verwendet werden {svg_7}. Die Carboxylatgruppe der Aminosäure ersetzt p-Toluolsulfonat, um p-Toluolsulfonatsalz des Benzylesters der Aminosäure als gewünschtes Produkt zu bilden {svg_8}.
Wirkmechanismus
Target of Action
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is primarily used in the study of enzyme activity and the interaction between enzymes and their substrates
Mode of Action
It is known to be used in organic synthesis reactions , suggesting that it may interact with its targets to facilitate or inhibit certain chemical reactions.
Biochemical Pathways
Given its use in studying enzyme activity , it may influence pathways involving the enzymes it targets.
Result of Action
Given its use in studying enzyme activity , it may influence the function of targeted enzymes and their associated cellular processes.
Action Environment
The action, efficacy, and stability of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt can be influenced by various environmental factors. For instance, it is soluble in some organic solvents (such as ethanol and ether), but insoluble in water . This solubility profile could influence its distribution and availability in different environments.
Biochemische Analyse
Biochemical Properties
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One of the primary interactions of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is with enzymes involved in the synthesis of peptides and proteins. The compound acts as a substrate for these enzymes, allowing the formation of peptide bonds and the creation of larger protein structures . Additionally, it may interact with other biomolecules, such as nucleic acids, influencing their structure and function.
Cellular Effects
The effects of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt may affect the activity of kinases and phosphatases, which are crucial for cell signaling pathways. By altering the phosphorylation status of key proteins, it can impact cellular responses to external stimuli . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Molecular Mechanism
The molecular mechanism of action of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze reactions . Additionally, the compound can interact with DNA and RNA, influencing the transcription and translation processes that govern gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is relatively stable under controlled conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular processes .
Metabolic Pathways
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of intermediate metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic profile of the cell . Additionally, D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt can affect the levels of key metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation .
Transport and Distribution
The transport and distribution of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The compound’s distribution can be influenced by factors such as its solubility, molecular size, and affinity for transporters . Once inside the cell, D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt may contain localization signals that direct it to the nucleus, where it can interact with DNA and regulatory proteins . Alternatively, it may be targeted to the cytoplasm or other organelles, where it participates in metabolic and signaling pathways .
Eigenschaften
IUPAC Name |
benzyl (2R)-2-aminopentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11H,2,6,9,13H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDJJVOIOXJFJ-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









